molecular formula C15H17Cl2FN2 B13523134 1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride

1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Cat. No.: B13523134
M. Wt: 315.2 g/mol
InChI Key: VWZOKYDPLNNJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound that belongs to the class of tetrahydroquinoxalines. This compound is characterized by the presence of a fluorobenzyl group attached to the tetrahydroquinoxaline core, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves multiple steps, including the formation of the tetrahydroquinoxaline core and the subsequent introduction of the fluorobenzyl group. One common synthetic route involves the reduction of quinoxaline derivatives followed by nucleophilic substitution reactions to introduce the fluorobenzyl group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other similar compounds, such as:

    1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride: This compound also contains a fluorobenzyl group but has a different core structure.

    1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride: Another fluorobenzyl-containing compound with a diazepane core.

    1-(2-Fluorobenzyl)-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine: A more complex molecule with additional functional groups .

Each of these compounds has unique properties and applications, highlighting the versatility of the fluorobenzyl group in chemical research.

Properties

Molecular Formula

C15H17Cl2FN2

Molecular Weight

315.2 g/mol

IUPAC Name

4-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride

InChI

InChI=1S/C15H15FN2.2ClH/c16-13-6-2-1-5-12(13)11-18-10-9-17-14-7-3-4-8-15(14)18;;/h1-8,17H,9-11H2;2*1H

InChI Key

VWZOKYDPLNNJEC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1)CC3=CC=CC=C3F.Cl.Cl

Origin of Product

United States

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